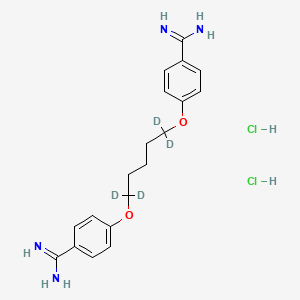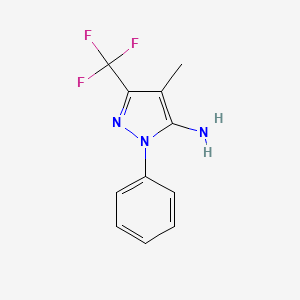
4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a trifluoromethyl group, which enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the condensation of β-alkoxyvinyl trifluoromethyl ketones with thiosemicarbazide . This reaction proceeds under mild conditions and yields the desired pyrazole derivative. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce halogen atoms into the molecule .
Scientific Research Applications
4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets . This interaction can modulate biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone: This compound shares a similar pyrazole core but differs in its functional groups.
3-methyl-1-phenyl-1H-pyrazole: This compound lacks the trifluoromethyl group, which affects its chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine distinguishes it from other similar compounds. This group enhances its chemical stability, biological activity, and binding affinity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C11H10F3N3 |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
4-methyl-2-phenyl-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H10F3N3/c1-7-9(11(12,13)14)16-17(10(7)15)8-5-3-2-4-6-8/h2-6H,15H2,1H3 |
InChI Key |
MVIRKDLCPVEWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(F)(F)F)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



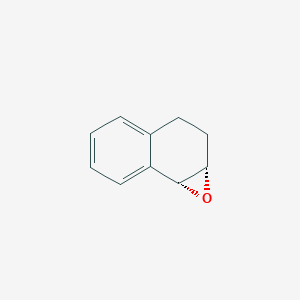
![1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
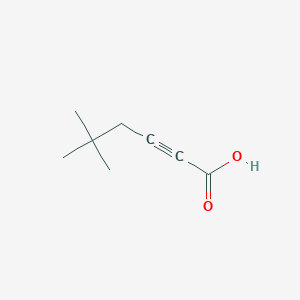
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)
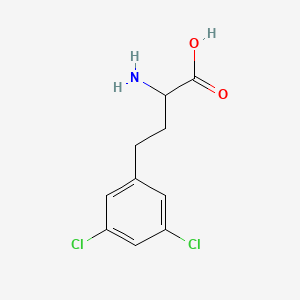
![2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
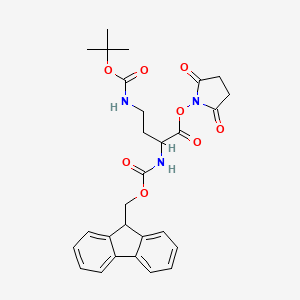
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B12312952.png)
![rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans](/img/structure/B12312958.png)
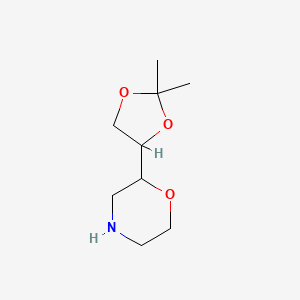
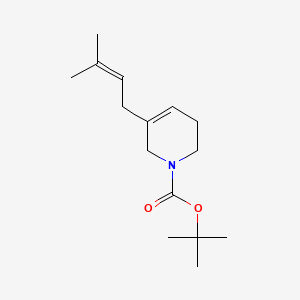
![rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis](/img/structure/B12312973.png)
